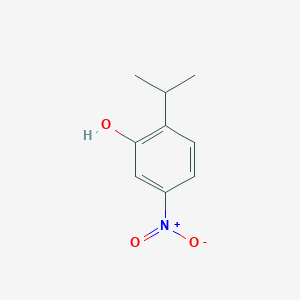

2-Isopropyl-5-nitrophenol

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C9H11NO3 |

|---|---|

Peso molecular |

181.19 g/mol |

Nombre IUPAC |

5-nitro-2-propan-2-ylphenol |

InChI |

InChI=1S/C9H11NO3/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6,11H,1-2H3 |

Clave InChI |

UHDDNVVIAGYUHP-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])O |

Origen del producto |

United States |

Synthetic Methodologies and Complex Chemical Transformations of 2 Isopropyl 5 Nitrophenol

Advanced Synthetic Routes for the Controlled Preparation of 2-Isopropyl-5-nitrophenol

The controlled synthesis of this compound relies on strategic chemical transformations that direct the regiochemistry of nitration and isopropylation.

Regioselective Nitration Strategies in the Synthesis of Substituted Phenols

The introduction of a nitro group onto a phenol (B47542) ring is a critical step in the synthesis of nitrophenols. The hydroxyl group of a phenol is a strongly activating, ortho-, para-director for electrophilic aromatic substitution. chemistrysteps.com However, achieving regioselectivity, particularly for specific isomers, requires careful control of reaction conditions and reagents.

One common method for the nitration of phenols involves the use of nitric acid, often in the presence of a catalyst or a specific solvent system. For instance, the nitration of phenol can be achieved with nitric acid in the presence of sulfuric acid. The ratio of ortho to para isomers can be influenced by factors such as temperature and the concentration of the nitrating agent. paspk.org Research has shown that controlling physical parameters like the dilution of nitric acid and reaction temperature can economically produce nitrophenols with varying isomer selectivity. paspk.org For example, reacting phenol with 32.5% nitric acid at 20°C for one hour yielded 91% nitrophenols, with a high selectivity for the ortho isomer (77%) over the para isomer (14%). paspk.org

Alternative nitrating agents and catalytic systems have been developed to enhance regioselectivity. Zeolite catalysts, such as Hβ, have demonstrated effectiveness in directing the nitration of aromatic compounds. researchgate.net For the nitration of phenol, zeolite Hβ with a low Si/Al ratio has been found to be an active catalyst, producing 2- and 4-nitrophenols. researchgate.net Other approaches include the use of metal nitrates, such as strontium nitrate (B79036) (Sr(NO3)2), in the presence of sulfuric acid-silica under solvent-free conditions, which can favor the formation of the ortho-nitrophenol. growingscience.com Catalytic antibodies have also been explored for the regioselective nitration of phenol, demonstrating the potential for biocatalysis in directing the formation of 2-nitrophenol (B165410). nih.gov

In the specific context of synthesizing this compound, the starting material is typically 3-isopropylphenol (B134271). The nitration of 3-isopropylphenol with sodium nitrate in the presence of sulfuric acid and a catalytic amount of sodium nitrite (B80452) in dichloromethane (B109758) has been reported to yield this compound. chemicalbook.com This reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced onto the aromatic ring.

Isopropylation Techniques for Aromatic Systems in this compound Synthesis

The introduction of an isopropyl group onto an aromatic ring, known as isopropylation, is a key step in the synthesis of this compound. This is typically achieved through Friedel-Crafts alkylation. chemistrysteps.com

A common method for the isopropylation of phenols involves reacting the phenol with an isopropylating agent, such as isopropanol (B130326) or diisopropyl ether (DIPE), in the presence of an acid catalyst. acs.org For instance, phenol can be alkylated with isopropanol using an amorphous aluminosilicate (B74896) catalyst to produce isopropylphenol. The choice of catalyst and reaction conditions can influence the selectivity towards the desired isomer. Solid acid catalysts, such as Cs2.5H0.5PW12O40/K-10 clay, have been shown to be effective for the isopropylation of phenol, leading to the formation of 2-isopropylphenol (B134262) and subsequently 2,6- and 2,4-diisopropylphenols. acs.org

The synthesis of 2-isopropylphenol itself is a crucial precursor step. One industrial method involves the cumene (B47948) process, where benzene (B151609) is alkylated with propylene (B89431) to form cumene (isopropylbenzene), which is then converted to phenol and acetone. chemistrysteps.com Another approach starts from 2-nitrocumene, a byproduct of cumene nitration. quickcompany.in This involves the hydrogenation of 2-nitrocumene to 2-cumidine, followed by diazotization and hydrolysis to yield 2-isopropyl phenol. quickcompany.in

Multi-Step Synthesis Pathways from Precursors for this compound

The synthesis of this compound is often achieved through multi-step pathways starting from readily available precursors. A common route involves the nitration of an isopropylphenol or the isopropylation of a nitrophenol.

One documented pathway begins with 3-isopropylphenol. chemicalbook.com This precursor is subjected to nitration using a mixture of sodium nitrate and sulfuric acid, with a catalytic amount of sodium nitrite, in a solvent like dichloromethane. The reaction yields this compound. chemicalbook.com

Another potential multi-step synthesis starts with cumene (isopropylbenzene). quickcompany.inresearchgate.net Nitration of cumene produces a mixture of nitro-isomers, including 2-nitrocumene and 4-nitrocumene. researchgate.net The 2-nitrocumene can be separated and then hydrogenated to form 2-cumidine (2-isopropylaniline). quickcompany.in Subsequent diazotization of 2-cumidine followed by hydrolysis yields 2-isopropylphenol. quickcompany.in This 2-isopropylphenol can then be nitrated to produce this compound. A similar multi-step flow synthesis has been demonstrated for the production of isopropyl phenols, involving nitration, reduction, diazotization, and hydrolysis steps. researchgate.net

A different approach could start from 3-nitrophenol (B1666305). nih.gov The isopropylation of 3-nitrophenol would be the key step in this pathway. However, the strong deactivating effect of the nitro group can make Friedel-Crafts alkylation challenging. mnstate.edu

The table below summarizes a key multi-step synthesis pathway for this compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3-Isopropylphenol | Sodium nitrate, sulfuric acid, catalytic sodium nitrite, dichloromethane | This compound |

Catalytic Approaches and Reaction Condition Optimization in this compound Synthesis

Catalysis and optimization of reaction conditions are crucial for achieving high yields and selectivity in the synthesis of this compound.

In the nitration step, the use of a catalytic amount of sodium nitrite in the reaction of 3-isopropylphenol with sodium nitrate and sulfuric acid suggests a catalytic cycle is involved. chemicalbook.com While the detailed mechanism isn't fully elucidated in the provided source, it likely facilitates the in-situ generation of the nitrating agent. The optimization of this reaction would involve adjusting the stoichiometry of the reagents, temperature, and reaction time to maximize the yield of the desired this compound isomer and minimize the formation of byproducts.

For the isopropylation step in related syntheses, various catalysts have been explored. Solid acid catalysts like zeolites and cesium-modified heteropolyacid on clay (Cs2.5H0.5PW12O40/K-10) have been shown to be effective for the isopropylation of phenol. acs.org The choice of catalyst can significantly impact the regioselectivity of the alkylation. Optimization of these catalytic systems involves studying the effect of catalyst loading, temperature, and the nature of the alkylating agent (e.g., isopropanol vs. diisopropyl ether). acs.org

Continuous flow reactors offer an alternative to batch processing and can be advantageous for optimizing reaction conditions, especially for exothermic reactions like nitration. researchgate.net Flow chemistry allows for better control of temperature and reaction time, potentially leading to improved yields and safety. researchgate.net

The following table highlights key aspects of catalytic approaches and optimization for the synthesis of substituted phenols, which are relevant to the synthesis of this compound.

| Reaction Type | Catalyst Examples | Key Optimization Parameters |

| Nitration | Sulfuric acid, Zeolites (e.g., Hβ) researchgate.net | Reagent concentration, Temperature, Reaction time paspk.org |

| Isopropylation | Amorphous aluminosilicates, Solid acids (e.g., Cs2.5H0.5PW12O40/K-10) acs.org | Catalyst loading, Temperature, Alkylating agent acs.org |

| Hydrogenation (of nitro group) | Pt/C, Pd/C, Raney Ni quickcompany.inacs.org | Solvent polarity, Catalyst loading, Hydrogen pressure, Temperature acs.org |

Mechanistic Investigations of this compound Reactivity and Transformation Pathways

The reactivity of this compound is dictated by the electronic effects of its substituents on the aromatic ring.

Electrophilic Aromatic Substitution Reactions on the Nitrophenol Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents—the hydroxyl (-OH), isopropyl (-CH(CH3)2), and nitro (-NO2) groups—determine the position of attack by an incoming electrophile.

The hydroxyl group is a strongly activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance. chemistrysteps.com The isopropyl group is a weakly activating, ortho-, para-director through an inductive effect. mnstate.edu In contrast, the nitro group is a strongly deactivating, meta-director due to its powerful electron-withdrawing nature through both resonance and induction. mnstate.edu

In this compound, the hydroxyl group is at position 1, the isopropyl group at position 2, and the nitro group at position 5. The positions ortho to the hydroxyl group are 2 and 6, and the para position is 4. The positions ortho to the isopropyl group are 1 and 3, and the para position is 5. The positions meta to the nitro group are 1 and 3.

When considering an incoming electrophile, the activating groups will direct it to the positions ortho and para to them, while the deactivating group will direct it to the meta position. The powerful activating effect of the hydroxyl group will dominate the directing effects. The positions most activated for electrophilic attack are positions 4 and 6, which are para and ortho, respectively, to the strongly activating hydroxyl group. Position 3 is ortho to the isopropyl group and meta to the nitro group, making it a potential site of substitution, though likely less favored than positions activated by the hydroxyl group. Position 2 is already substituted.

Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile would be expected to preferentially substitute at position 4 or 6. The steric hindrance from the adjacent isopropyl group at position 2 might influence the ratio of substitution at position 6 versus position 4.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. chemistrysteps.commnstate.edu For example, further nitration of this compound would likely introduce a second nitro group at position 4 or 6.

The table below summarizes the directing effects of the substituents on the this compound ring.

| Substituent | Position | Electronic Effect | Directing Effect |

| -OH | 1 | Activating | Ortho, Para |

| -CH(CH3)2 | 2 | Activating | Ortho, Para |

| -NO2 | 5 | Deactivating | Meta |

Nucleophilic Reactions Involving the Isopropyl Moiety

The isopropyl group attached to the aromatic ring of this compound is an alkyl substituent. Such saturated hydrocarbon groups are generally unreactive towards nucleophiles as they lack an electrophilic center or a suitable leaving group. Direct nucleophilic attack on the isopropyl moiety is not a characteristic reaction under standard conditions. The carbon atoms of the isopropyl group are sp³ hybridized and have no partial positive charge to attract nucleophiles. Furthermore, any potential substitution would require the departure of a hydride ion (H⁻) or a carbanion, both of which are extremely poor leaving groups, making such reactions energetically unfavorable.

While direct substitution is not feasible, reactions can theoretically occur at the benzylic-like position (the carbon atom of the isopropyl group attached to the phenyl ring) under radical conditions, but this falls outside the scope of nucleophilic reactions. Therefore, the isopropyl group is considered a chemically inert spectator in most nucleophilic transformations of this compound.

Reduction Reactions of the Nitro Group and Product Formation

The nitro group (NO₂) is a highly versatile functional group that readily undergoes reduction to an amino group (NH₂). This transformation is a cornerstone of synthetic chemistry, providing a route to aromatic amines which are valuable precursors for dyes, pharmaceuticals, and other complex molecules. The reduction of the nitro group in this compound yields 5-Amino-2-isopropylphenol (B1530137).

Several methods are effective for this reduction, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common and effective methods include:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). This generates the amine salt, which is then neutralized with a base to liberate the free amine.

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed, often under milder conditions, which can be advantageous if other sensitive functional groups are present in the molecule.

The resulting product, 5-Amino-2-isopropylphenol, contains both a nucleophilic amino group and a phenolic hydroxyl group, making it a useful intermediate for further synthetic modifications.

Table 1: Common Reduction Methods for Nitroarenes

| Reducing Agent/System | Conditions | Product |

|---|---|---|

| H₂ / Pd/C | Ethanol, Room Temperature/Pressure | 5-Amino-2-isopropylphenol |

| Sn / HCl | Reflux, followed by NaOH workup | 5-Amino-2-isopropylphenol |

| Fe / HCl or NH₄Cl | Aqueous/Alcoholic solvent, Heat | 5-Amino-2-isopropylphenol |

Oxidation Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation, and depending on the oxidant and reaction conditions, can lead to the formation of quinones or polymeric materials. google.com For phenols with unsubstituted positions ortho and para to the hydroxyl group, oxidation often yields quinone or quinone-like structures. In this compound, the para position to the hydroxyl group is occupied by the nitro group, while one ortho position is substituted with the isopropyl group.

Oxidation can proceed at the unsubstituted ortho position. The use of strong oxidizing agents like chromium trioxide or potassium permanganate (B83412) can lead to the formation of complex products or ring cleavage. However, more controlled oxidation can be achieved. For instance, Fremy's salt (Potassium nitrosodisulfonate) is known to oxidize phenols to p-quinones, but in this case, with the para-position blocked, it might lead to o-quinone formation.

Another important class of oxidation reactions involves metal-catalyzed processes. Copper-amine complexes, for example, are known to catalyze the oxidative coupling of phenols. google.com In the case of this compound, such reactions would likely lead to the formation of dimeric or polymeric structures through carbon-oxygen or carbon-carbon bond formation. The specific product would be highly dependent on the steric hindrance imposed by the isopropyl group and the electronic influence of the nitro group. google.comgoogle.com

Table 2: Potential Oxidation Products

| Oxidizing Agent | Potential Product Type |

|---|---|

| Chromic Acid (H₂CrO₄) | o-Quinone derivative or degradation products |

| Fremy's Salt | o-Quinone derivative |

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions provide pathways to structural isomers that may not be accessible through direct synthesis. While there is a lack of specific literature detailing rearrangement reactions for this compound itself, several classical rearrangement reactions of phenols and their derivatives are known and could be theoretically applied.

Fries Rearrangement: If the phenolic hydroxyl group is first acylated to form an ester (e.g., 2-isopropyl-5-nitrophenyl acetate), this ester could undergo a Fries rearrangement in the presence of a Lewis acid catalyst (like AlCl₃). This would cause the acyl group to migrate from the phenolic oxygen to an ortho or para position on the aromatic ring, yielding an acyl-substituted phenol. The bulky isopropyl group and the deactivating nitro group would influence the regioselectivity of this migration.

Claisen Rearrangement: For an ether derivative, such as an allyl ether of this compound, a thermal Claisen rearrangement could be induced. This pericyclic reaction would involve the researchgate.netresearchgate.net-sigmatropic rearrangement of the allyl group to the ortho position, yielding 6-allyl-2-isopropyl-5-nitrophenol.

Isomerization of this compound itself, for instance, by migration of the isopropyl or nitro group, would require harsh conditions to break strong C-C or C-N bonds and is generally not a facile process.

Advanced Derivatization Strategies and Analogues of this compound

The functional groups of this compound serve as handles for the synthesis of a wide array of derivatives and analogues, enabling the fine-tuning of its chemical and physical properties.

Synthesis of Substituted this compound Analogues

The synthesis of analogues can be achieved by introducing additional substituents onto the aromatic ring. This can be accomplished either by starting with an already substituted phenol and performing a nitration reaction or by carrying out electrophilic aromatic substitution on this compound, though the latter is challenging due to the deactivating nature of the nitro group.

A more common approach is the nitration of a substituted 2-isopropylphenol. For example, the synthesis of 4-nitrothymol (2-isopropyl-5-methyl-4-nitrophenol), a close analogue, involves the nitration of thymol (B1683141) (2-isopropyl-5-methylphenol). researchgate.nettorvergata.it Similarly, halogenated analogues such as 4-bromo-2-isopropyl-5-methylphenol (B80943) can be synthesized and subsequently nitrated to produce the corresponding nitro-bromo-thymol derivatives. torvergata.it These strategies allow for the systematic variation of substituents on the phenolic ring, leading to a library of compounds with diverse properties.

Table 3: Examples of Synthetic Analogues

| Analogue Name | Precursor | Key Reaction |

|---|---|---|

| 2-Isopropyl-5-methyl-4-nitrophenol (B2404095) (4-Nitrothymol) | Thymol | Electrophilic Nitration |

| 4-Bromo-2-isopropyl-5-methyl-4-nitrophenol | 4-Bromothymol | Electrophilic Nitration |

Functionalization at the Phenolic Hydroxyl Position

The phenolic hydroxyl group is acidic and readily deprotonated by a base, forming a phenoxide ion. This nucleophilic phenoxide can react with various electrophiles, providing a straightforward route to a multitude of derivatives. This is one of the most common and useful derivatization strategies for phenols. nih.gov

Etherification (Williamson Ether Synthesis): The phenoxide can react with alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents to form ethers. This reaction allows for the introduction of a wide range of alkyl or aryl groups at the oxygen atom.

Esterification: Reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, yields phenyl esters. This is a robust method for introducing acyl functionalities.

Phosphorylation: Reagents such as 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be used to convert the hydroxyl group into a reactive O⁶-(benzotriazol-1-yl) intermediate. This intermediate is highly reactive towards various nucleophiles, including alcohols and other phenols, to form phosphate (B84403) esters or ethers under mild conditions. nih.gov

These derivatization reactions are fundamental in modifying the molecule's polarity, solubility, and electronic properties for various chemical applications.

Table 4: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-Amino-2-isopropylphenol |

| Thymol (2-isopropyl-5-methylphenol) |

| 4-Nitrothymol (2-isopropyl-5-methyl-4-nitrophenol) |

| 4-Bromothymol (4-bromo-2-isopropyl-5-methylphenol) |

| 4-Chlorothymol (4-chloro-2-isopropyl-5-methylphenol) |

| 2-isopropyl-5-nitrophenyl acetate |

| 6-allyl-2-isopropyl-5-nitrophenol |

| Palladium on carbon |

| Tin |

| Iron |

| Hydrochloric acid |

| Sodium dithionite |

| Tin(II) chloride |

| Chromium trioxide |

| Potassium permanganate |

| Fremy's salt (Potassium nitrosodisulfonate) |

| Aluminum chloride |

| Pyridine |

| Triethylamine |

Chemical Modifications of the Isopropyl Side Chain

The isopropyl group of this compound, while generally stable, offers pathways for chemical modification, primarily through oxidation reactions targeting the benzylic position. The carbon atom of the isopropyl group directly attached to the benzene ring is known as the benzylic carbon, and its C-H bond is weaker than other alkyl C-H bonds, making it more susceptible to radical and oxidative reactions. masterorganicchemistry.com

Oxidation of the Isopropyl Group

The oxidation of alkyl side chains on an aromatic ring is a well-established transformation. Depending on the strength and nature of the oxidizing agent, different products can be obtained from the isopropyl group of this compound.

Strong oxidizing agents, such as hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can aggressively oxidize the isopropyl side chain. youtube.comuobabylon.edu.iq This type of reaction typically results in the cleavage of the carbon-carbon bonds of the side chain, converting it entirely into a carboxylic acid group. For this to occur, at least one hydrogen atom must be present on the benzylic carbon. youtube.comuobabylon.edu.iq This process would transform this compound into 2-carboxy-5-nitrophenol.

Milder oxidation conditions can lead to the formation of a ketone or an alcohol. For instance, benzylic C-H bonds can be oxidized to ketones using various catalytic systems. nih.govorganic-chemistry.org An example is the aerobic oxidation catalyzed by N-hydroxyimides. nih.gov Another process involves oxidizing an isopropyl group to a 2-hydroxy-2-propyl group using molecular oxygen in the presence of an aqueous alkali solution. google.com The oxidation of the benzylic position is often facilitated by the formation of a stable benzylic radical intermediate. masterorganicchemistry.com

Table 1: Potential Oxidation Reactions of the Isopropyl Side Chain

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Complete Oxidation | Hot KMnO₄ or H₂CrO₄ | 2-Carboxy-5-nitrophenol |

| Ketone Formation | Milder oxidizing agents (e.g., N-hydroxyimide/air) | 2-(2-oxopropyl)-5-nitrophenol |

| Alcohol Formation | Molecular oxygen, aqueous alkali | 2-(2-hydroxypropan-2-yl)-5-nitrophenol |

Benzylic Halogenation

Another potential modification is benzylic halogenation, typically bromination, which occurs under free-radical conditions. Reagents like N-bromosuccinimide (NBS), often with a radical initiator, are used to selectively brominate the benzylic position of alkylbenzenes. masterorganicchemistry.com This reaction would replace the benzylic hydrogen of the isopropyl group with a bromine atom, yielding 2-(2-bromopropan-2-yl)-5-nitrophenol. This halogenated intermediate can then serve as a precursor for further synthetic transformations, such as substitution or elimination reactions.

Introduction of Additional Functionalities to the Aromatic Core

The aromatic core of this compound possesses three substituents—a hydroxyl group (-OH), an isopropyl group (-CH(CH₃)₂), and a nitro group (-NO₂)—which influence the regioselectivity and feasibility of introducing new functionalities through electrophilic aromatic substitution. The hydroxyl and isopropyl groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. uoanbar.edu.iq Conversely, the nitro group is a strong deactivating group and a meta-director. uoanbar.edu.iq The interplay of these directing effects determines the position of further substitution.

Electrophilic Aromatic Substitution

Given the existing substitution pattern, the available positions on the aromatic ring are C4, C6, and C3.

The hydroxyl group strongly activates positions 4 and 6 (ortho) and C3 (para, but occupied).

The isopropyl group also activates positions 4 and 6 (ortho) and C5 (para, but occupied).

The nitro group deactivates the ring and directs incoming groups to C3 (meta).

The powerful activating effect of the hydroxyl group typically dominates, making positions 4 and 6 the most likely sites for electrophilic attack.

Halogenation: The introduction of a halogen atom, such as bromine or chlorine, onto the aromatic ring is a common modification. The bromination of thymol (2-isopropyl-5-methylphenol), a structurally similar compound, is well-documented. researchgate.net For this compound, halogenation would likely occur at the positions most activated by the hydroxyl group.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are standard methods for forming new carbon-carbon bonds on aromatic rings. rsc.orglibretexts.org However, these reactions are generally unsuccessful on strongly deactivated rings, such as those bearing a nitro group. uoanbar.edu.iqlibretexts.org Therefore, attempting a direct Friedel-Crafts reaction on this compound would likely fail or result in very low yields. A more viable strategy would involve performing the Friedel-Crafts reaction on a precursor molecule before the introduction of the nitro group.

Further Nitration: The introduction of a second nitro group is possible, although the existing deactivating nitro group makes the reaction more difficult. The directing effects of the hydroxyl and isopropyl groups would favor substitution at the remaining ortho positions.

Table 2: Potential Functionalization of the Aromatic Core

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

|---|---|---|---|

| Halogenation (Bromination) | Br₂ in a suitable solvent | 4-Bromo-2-isopropyl-5-nitrophenol and/or 6-Bromo-2-isopropyl-5-nitrophenol | Position is directed by the strongly activating -OH group. |

| Reduction of Nitro Group | H₂, Pd/C or other reducing agents | 5-Amino-2-isopropylphenol | The resulting amino group can be further functionalized (e.g., diazotization). |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., RO⁻, RNH₂) | 2-Isopropyl-5-(nucleophile)phenol | The nitro group can be displaced by a strong nucleophile. |

Modification via the Nitro Group

The nitro group itself is a versatile functional handle.

Reduction: The most common transformation of the nitro group is its reduction to an amine (-NH₂). This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin chloride (SnCl₂), or iron (Fe) in acidic media. ijcce.ac.ir The resulting 5-amino-2-isopropylphenol is a significantly different molecule, as the amino group is a strong activator and an ortho-, para-director, opening up new avenues for electrophilic substitution.

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the nitro group activates the aromatic ring toward nucleophilic attack, particularly at the positions ortho and para to it. While the hydroxyl group complicates this, under certain conditions, the nitro group itself can be displaced by a strong nucleophile.

Advanced Spectroscopic and Structural Characterization of 2 Isopropyl 5 Nitrophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 2-Isopropyl-5-nitrophenol, providing insights into its electronic environment, connectivity, and spatial arrangement.

The structure of this compound features two key rotatable groups: the ortho-isopropyl group and the hydroxyl group. The rotation of these groups gives rise to different conformers. Specifically, phenols with a single ortho-alkyl substituent can exist as cis and trans isomers. researchgate.net In the trans conformer, the hydroxyl proton points away from the bulky isopropyl group, while in the cis conformer, it is directed towards it. For the related compound 2-isopropylphenol (B134262), the trans conformer is the more abundant and stable form. researchgate.net

The orientation of the isopropyl group itself also contributes to conformational isomerism. Studies on the analogous compound thymol (B1683141) (2-isopropyl-5-methylphenol) have identified conformers based on the orientation of the isopropyl group relative to the hydroxyl group. researchgate.netuc.pt It is expected that this compound exhibits similar conformational behavior.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), would be invaluable for experimentally confirming these conformational preferences. These experiments detect through-space interactions between protons. A cross-peak between the hydroxyl proton and the methine proton of the isopropyl group, for instance, would provide direct evidence for the cis conformer, where these protons are in close proximity. The rates of rotation around the C-O and C-C bonds (of the isopropyl group) could also be investigated using temperature-dependent NMR studies and advanced techniques like exchange spectroscopy (EXSY).

The chemical shifts of protons in this compound, particularly the hydroxyl (OH) proton, are highly sensitive to the solvent used. thieme-connect.de This sensitivity arises from several factors, including the solvent's polarity, anisotropy, and its ability to act as a hydrogen-bond donor or acceptor. liverpool.ac.uk

In non-polar, aprotic solvents like carbon tetrachloride (CCl₄) or chloroform-d (B32938) (CDCl₃), intermolecular hydrogen bonding is minimized. In contrast, in hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆, the solvent molecules form strong hydrogen bonds with the phenolic proton. This interaction significantly deshields the hydroxyl proton, causing its chemical shift to move substantially downfield (to a higher ppm value). For example, the chemical shift of a phenolic OH can vary from around 4-5 ppm in CDCl₃ to over 9 ppm in DMSO-d₆. Aromatic solvents can also induce notable shifts due to their magnetic anisotropy. thieme-connect.de

The chemical shifts of the aromatic protons are also influenced by the solvent, albeit to a lesser extent than the hydroxyl proton. The coupling constants between protons are generally less affected by the solvent, but subtle changes can occur due to solvent-induced alterations in molecular geometry and electronic distribution.

NMR spectroscopy is a primary method for studying the interplay between intramolecular and intermolecular hydrogen bonding. In this compound, an intramolecular hydrogen bond can potentially form between the hydroxyl proton and one of the oxygen atoms of the ortho-nitro group, similar to the well-documented case of 2-nitrophenol (B165410). quora.com This type of interaction tends to fix the conformation and results in a hydroxyl proton resonance that is relatively insensitive to changes in concentration.

Alternatively, intermolecular hydrogen bonds can form between the hydroxyl group of one molecule and the nitro group or hydroxyl group of another molecule, leading to self-association, especially at higher concentrations in non-polar solvents. The definitive test for this is a concentration-dependent NMR study. A downfield shift of the OH proton signal upon increasing the solute concentration is a clear indicator of intermolecular hydrogen bonding. The competition between forming an intramolecular H-bond versus an intermolecular H-bond with the solvent or another solute molecule is a key aspect of its chemical behavior.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Interactions

Infrared (IR) and Raman spectroscopy provide a complementary "fingerprint" of the molecule, revealing information about its functional groups and the strength of interactions they are involved in.

The O-H stretching vibration, observed in the IR spectrum, is an exceptionally sensitive probe for hydrogen bonding. tandfonline.com

Free Hydroxyl Group : In a very dilute solution in a non-polar solvent (e.g., CCl₄), a sharp, well-defined band is expected in the range of 3580-3700 cm⁻¹, corresponding to a "free" or non-hydrogen-bonded hydroxyl group. tandfonline.com

Intramolecular Hydrogen Bonding : If a stable intramolecular hydrogen bond exists (e.g., between the OH group and the adjacent NO₂ group), the O-H stretching band will be shifted to a lower frequency and may broaden. The strength of this interaction in 2-nitrophenol is known to cause a significant shift. quora.com

Intermolecular Hydrogen Bonding : In the solid state or in concentrated solutions, intermolecular hydrogen bonds lead to the appearance of a very broad and strong absorption band at significantly lower wavenumbers, typically in the 3200-3550 cm⁻¹ region. ijsrst.com The breadth of the band reflects a wide distribution of hydrogen bond strengths and distances within the sample.

By comparing the spectra of this compound in different phases (solid, liquid) and in various solvents at different concentrations, one can elucidate the dominant type of hydrogen bonding present.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrations of its constituent functional groups. A detailed assignment of these modes provides a robust method for structural confirmation. The expected vibrational frequencies are based on established data for similar substituted phenols. tandfonline.comacs.org

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3600 | Sharp, Weak-Medium | Free O-H Stretch (in dilute non-polar solvent) |

| 3200-3550 | Broad, Strong | Intermolecularly H-bonded O-H Stretch |

| 3000-3100 | Medium-Weak | Aromatic C-H Stretch |

| 2870-2970 | Medium-Strong | Aliphatic C-H Stretch (Isopropyl group) |

| ~1520 | Strong | NO₂ Asymmetric Stretch |

| ~1350 | Strong | NO₂ Symmetric Stretch |

| 1400-1600 | Multiple, Medium-Strong | C=C Aromatic Ring Skeletal Vibrations |

| 1200-1300 | Medium | Phenolic C-O Stretch |

The strong and distinct bands for the nitro group (NO₂) are particularly diagnostic. The asymmetric stretch near 1520 cm⁻¹ and the symmetric stretch near 1350 cm⁻¹ are characteristic features confirming the presence of this group. The precise positions of these and other bands provide a unique spectral fingerprint for this compound.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation

Advanced mass spectrometry techniques are indispensable for the structural characterization of organic molecules like this compound. These methods provide not only the precise molecular weight but also detailed information about the molecule's structure through the analysis of its fragmentation patterns. orgchemboulder.com

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the unambiguous determination of the elemental composition of a molecule. nih.gov

For this compound, with a chemical formula of C9H11NO3, the theoretical exact mass can be calculated. nih.gov Experimental determination of this exact mass using HRMS would confirm the molecular formula and distinguish it from other isomers or compounds with the same nominal mass. Techniques like ultra-high-performance liquid chromatography coupled to Orbitrap high-resolution mass spectrometry (UHPLC-Orbitrap-MS) are commonly used for such precise measurements. nih.gov

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight ( g/mol ) | 181.19 |

This table presents the theoretical molecular weight and exact mass for this compound, calculated based on its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the fragmentation pathways of ions. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed. nih.gov This process provides valuable structural information by revealing the characteristic losses of neutral fragments from the parent molecule. orgchemboulder.com

The fragmentation of nitrophenolic compounds in mass spectrometry often involves characteristic losses related to the nitro group and other substituents. libretexts.org For this compound, expected fragmentation pathways would include the loss of the nitro group (NO2, 46 Da), a hydroxyl radical (•OH, 17 Da), and fragments from the isopropyl group. The fragmentation pattern of a related compound, p-nitrophenol, shows a molecular ion and various daughter ions, indicating the complexity of fragmentation. libretexts.org

While a specific MS/MS fragmentation study for this compound is not detailed in the provided search results, general principles of fragmentation can be applied. The analysis of fragment ions can help in confirming the connectivity of the atoms within the molecule. orgchemboulder.com

Table 2: Plausible Fragmentations of this compound in MS/MS

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Lost Fragment |

|---|---|---|---|

| 181.07 | 15 | 166.06 | •CH3 |

| 181.07 | 17 | 164.07 | •OH |

| 181.07 | 30 | 151.07 | NO |

| 181.07 | 43 | 138.04 | •C3H7 (isopropyl) |

This table outlines potential fragmentation pathways for this compound based on common fragmentation rules for organic compounds.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformations

Ion mobility spectrometry-mass spectrometry (IMS-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.org When coupled with mass spectrometry, IMS provides an additional dimension of separation, allowing for the differentiation of isomers and the study of the gas-phase conformations of molecules. gre.ac.uk

In IMS-MS, ions are guided through a drift tube filled with a buffer gas. wikipedia.org Their drift time through the tube is dependent on their collision cross-section (CCS), which is a measure of their rotational average projected area. Different conformers of the same molecule will have different CCS values, enabling their separation. gre.ac.uk

For a molecule like this compound, IMS-MS could potentially be used to investigate the different spatial arrangements of the isopropyl and nitro groups relative to the phenol (B47542) ring. While specific IMS-MS studies on this compound were not found, the technique has been widely applied to the analysis of small molecules to gain insights into their three-dimensional structures in the gas phase. gre.ac.uk

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides valuable information about the electronic structure and photophysical properties of molecules. These methods are sensitive to the electronic transitions within a molecule and can be influenced by factors such as solvent polarity. wiley-vch.deweebly.com

Solvent-Dependent Absorption and Emission Behavior

The UV-Vis absorption spectrum of a compound reveals the wavelengths of light that are absorbed, corresponding to the promotion of electrons from the ground state to excited states. The position and intensity of absorption bands can be influenced by the solvent environment. researchgate.net This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent.

For nitrophenols, the presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the aromatic ring leads to intramolecular charge transfer (ICT) character in their electronic transitions. A study on 4-nitrophenol (B140041) demonstrated that the position of the absorption maximum can shift depending on the solvent, reflecting changes in the electronic distribution upon excitation. researchgate.net Similarly, the UV-Vis spectrum of this compound is expected to exhibit solvent-dependent shifts. A computational study on related phenolic compounds showed that the inclusion of explicit solvent molecules in the calculations is crucial for accurately predicting their properties. torvergata.it

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. The fluorescence spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift). The quantum yield of fluorescence (the ratio of emitted photons to absorbed photons) and the emission wavelength can also be highly sensitive to the solvent environment. While specific fluorescence data for this compound was not found in the search results, studies on other fluorescent organic molecules show significant changes in emission properties with solvent polarity, which can be used to probe the nature of the excited state. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-isopropylphenol |

| p-nitrophenol |

pH-Dependent Spectroscopic Properties and Acid-Base Equilibria

The spectroscopic properties of this compound are significantly influenced by pH due to the acid-base equilibrium involving the phenolic hydroxyl group. The acidity of the phenolic proton is notably increased by the presence of the electron-withdrawing nitro group on the aromatic ring. In aqueous solutions, this compound (a weak acid) can deprotonate to form its conjugate base, the 2-isopropyl-5-nitrophenolate anion. This equilibrium is governed by the compound's acid dissociation constant (pKa).

The protonated and deprotonated species exhibit distinct absorption spectra. acs.org Typically, the protonated form (at low pH) has an absorption maximum in the near-UV region. rsc.org Upon deprotonation (at high pH), a bathochromic (red) shift is observed, with the absorption maximum of the phenolate (B1203915) anion moving to a longer wavelength in the visible region. acs.orgrsc.org This shift is attributed to the increased electron-donating ability of the phenolate oxygen, which enhances resonance with the nitro group.

Table 1: pH-Dependent Spectroscopic Characteristics of Nitrophenols

| Species | pH Range | Typical λmax | Spectral Shift Relative to Protonated Form |

|---|---|---|---|

| Protonated (Phenol) | Acidic (pH < pKa) | ~320 nm acs.orgrsc.org | N/A |

| Deprotonated (Phenolate) | Basic (pH > pKa) | ~400 nm acs.orgrsc.org | Bathochromic (Red) Shift |

Photophysical Pathways and Excited State Dynamics

The photophysical pathways of nitrophenols are complex and involve multiple competing processes following electronic excitation. Upon absorption of UV light, this compound is promoted from its ground state (S0) to an electronically excited singlet state (S1). researchgate.net The subsequent de-excitation pathways determine the compound's photostability and photochemical behavior.

Studies on related nitrophenols, such as p-nitrophenol and o-nitrophenol, provide insight into the likely dynamics. acs.orgresearchgate.netnih.gov After initial excitation, the molecule undergoes rapid structural relaxation in the excited state. researchgate.net From the S1 state, several decay channels are available:

Internal Conversion (IC): A non-radiative transition directly back to the S0 ground state. For p-nitrophenol, this is one of the competing decay pathways. researchgate.net

Intersystem Crossing (ISC): A non-radiative transition from the singlet (S1) state to a triplet (T1) state. This is a significant pathway for p-nitrophenol, with a substantial portion of the S1 population crossing to the triplet manifold. researchgate.net For o-nitrophenol, intersystem crossing is also considered a possible deactivation route. nih.gov

Fluorescence: A radiative transition from the S1 state back to the S0 state, which is generally inefficient for nitrophenols due to the dominance of fast non-radiative pathways.

Excited State Proton Transfer (ESPT): In the excited state, the phenolic proton can be transferred to the surrounding solvent (e.g., water). This process can occur from the triplet state, as observed in p-nitrophenol, leading to the formation of the triplet-state nitrophenolate anion. researchgate.net

Table 2: Key Photophysical Processes and Timescales for Related Nitrophenols

| Process | Description | Typical Timescale | Reference |

|---|---|---|---|

| S1 State Relaxation | Structural changes following initial excitation | ~200 fs | researchgate.net |

| S1 State Decay | Overall decay of the first excited singlet state | ~12 ps | researchgate.net |

| Intersystem Crossing (ISC) | S1 → T1 transition | Competes with IC on the ps timescale | researchgate.net |

| T1 State Decay | Decay of the first excited triplet state | ~5 ns (via ESPT and relaxation) | researchgate.net |

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsion angles. While a specific crystal structure for this compound is not detailed in the provided search results, the expected parameters can be inferred from studies of similar molecules. nih.gov

A crystallographic analysis would reveal the conformation of the molecule, particularly the orientation of the isopropyl and nitro groups relative to the phenol ring. The nitro group is generally expected to be coplanar with the aromatic ring to maximize conjugation, while the bulky isopropyl group's conformation would be influenced by crystal packing forces. The analysis would also precisely define the geometry of the intramolecular hydrogen bond, if present, between the phenolic hydroxyl and the nitro group, a common feature in ortho-nitrophenols.

Table 3: Expected Crystallographic Parameters for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice (e.g., P21/c, P-1) acs.org |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Molecules per Unit Cell (Z) | Number of molecules in one unit cell |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles. |

| Torsion Angles | Orientation of substituents (isopropyl, nitro) relative to the ring. |

| Hydrogen Bonding | Details of intra- and intermolecular hydrogen bonds. |

Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding)

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group are potential acceptors. This can lead to the formation of robust intermolecular hydrogen-bonded motifs, such as dimers or chains, which are common in phenolic and nitro-substituted compounds.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π system of one ring interacts with another. The bulky isopropyl group may, however, introduce steric hindrance that limits or modifies these interactions, potentially favoring offset stacking arrangements. acs.org

C-H···O/π Interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms or the aromatic π system as acceptors also play a crucial role in stabilizing the crystal lattice.

Van der Waals Forces: These non-specific attractive forces are significant, particularly those involving the bulky and nonpolar isopropyl group.

The interplay of these forces determines the final crystal packing, which can be visualized and analyzed using tools like Hirshfeld surface analysis to quantify the nature and type of intermolecular contacts. acs.orgrsc.org

Conformational Preferences and Polymorphism in the Solid State

Polymorphism is the ability of a compound to exist in more than one crystal structure. acs.orgresearchgate.net These different forms, or polymorphs, can arise from variations in molecular conformation or crystal packing and may exhibit different physicochemical properties. google.com

For this compound, conformational polymorphism is possible due to the rotational flexibility of the isopropyl and nitro groups. The orientation of these groups relative to the phenol ring can differ between polymorphs, influenced by the balance of intramolecular steric effects and intermolecular packing forces. researchgate.net For instance, different crystallization conditions (e.g., solvent, temperature) could favor the formation of distinct polymorphs, each with a unique set of intermolecular interactions and a different crystal lattice. researchgate.net The existence of multiple molecules in the asymmetric unit (Z' > 1) is another phenomenon related to packing challenges and can be considered a form of polymorphism. acs.org

Co-crystallization and Supramolecular Assembly Studies

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule (like this compound) with a second, different molecule (a "coformer") in a specific stoichiometric ratio within the same crystal lattice. acs.org This approach relies on non-covalent interactions, particularly hydrogen bonding, to build supramolecular assemblies. acs.orgresearchgate.net

This compound is a promising candidate for co-crystallization studies due to its functional groups:

The phenolic hydroxyl group is a reliable hydrogen bond donor.

The nitro group can act as a hydrogen bond acceptor.

The aromatic ring can participate in π-π stacking interactions.

By selecting coformers with complementary functional groups (e.g., pyridines, carboxylic acids, amides), it is possible to form predictable hydrogen-bonded patterns called supramolecular synthons. acs.org These synthons guide the assembly of the two components into a binary co-crystal. rsc.org The formation of co-crystals can alter the physicochemical properties of the parent compound. Various methods, including solution-based crystallization, grinding, and freeze-drying, can be used to screen for and prepare novel co-crystal forms. acs.orgrsc.org

Computational and Theoretical Chemistry of 2 Isopropyl 5 Nitrophenol

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD is an essential tool for understanding the conformational flexibility and behavior of molecules in a solvent, which is more representative of real-world chemical and biological systems. chemrxiv.org

For a flexible molecule like 2-isopropyl-5-nitrophenol, MD simulations can explore its conformational landscape. The rotation around the single bonds connecting the isopropyl group and the nitro group to the aromatic ring allows the molecule to adopt various shapes (conformers).

An MD simulation of this compound in a solvent like water would:

Simulate the trajectory of the molecule over a period of nanoseconds. chemrxiv.org

Map the potential energy surface as a function of the key dihedral angles (torsion angles).

Identify the most stable, low-energy conformations (energy minima) that the molecule is likely to adopt in solution.

Analyze how solvent molecules, such as water, interact with the solute through hydrogen bonding and other intermolecular forces, influencing its conformational preferences.

These simulations provide a dynamic picture of the molecule, revealing how its shape and interactions change over time, which is critical for understanding its properties and function in a realistic environment.

Solvent Effects on Molecular Conformations and Dynamics

The conformation and dynamic behavior of this compound in solution are significantly influenced by the surrounding solvent environment. Computational chemistry provides robust tools to model these interactions, primarily through the use of continuum solvation models and explicit solvent simulations. mdpi.comresearchgate.net

Continuum solvation models, such as the Polarizable Continuum Model (PCM), Integral Equation Formalism PCM (IEFPCM), and Solvation Model based on Density (SMD), are frequently employed in conjunction with Density Functional Theory (DFT) calculations. mdpi.comtorvergata.itliverpool.ac.uk These models approximate the solvent as a continuous dielectric medium, which allows for the efficient calculation of bulk solvent effects on the molecule's geometry and energy. mdpi.comtorvergata.it For instance, DFT calculations using functionals like CAM-B3LYP with the SMD model have proven accurate for predicting properties of substituted phenols in solution. mdpi.comtorvergata.it The choice of solvent can alter the predicted chemical shifts in NMR spectroscopy, a phenomenon that can be modeled to correct calculated values. liverpool.ac.uk

For a more detailed understanding of specific solvent-solute interactions, molecular dynamics (MD) simulations can be performed. chemrxiv.org These simulations model the explicit interactions between the solute and individual solvent molecules over time, providing insights into the dynamic formation and breaking of hydrogen bonds and the conformational flexibility of the isopropyl group. chemrxiv.org In aqueous environments, the orientation and adsorption behavior of similar phenolic compounds have been studied using MD, revealing the importance of hydrogen bonding with water molecules. chemrxiv.org

Intermolecular Interactions and Self-Association in Solution

In solution, this compound can engage in various intermolecular interactions, including hydrogen bonding and self-association. wiley-vch.dequora.com The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, while the nitro (-NO₂) group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. wiley-vch.dearchive.org

Computational studies on similar phenols have shown that interactions with protic solvents like water can lead to the formation of ordered, hydrogen-bonded cages around the phenolic group. mdpi.comtorvergata.it DFT calculations that include two explicit water molecules have demonstrated that the electron-withdrawing nitro group can strengthen the hydrogen bond between the phenolic proton and the first water molecule. mdpi.comtorvergata.it This can, in turn, affect the hydrogen bonding network with subsequent solvent molecules. torvergata.it

Self-association, the process where molecules of the same type interact to form dimers or larger aggregates, is also a key consideration. quora.com These associations are typically driven by weak and temporary intermolecular forces, such as hydrogen bonds. quora.com For this compound, this could involve hydrogen bonding between the hydroxyl group of one molecule and the nitro group of another. The strength and prevalence of self-association are highly dependent on the solvent; in nonpolar solvents, self-association is more likely, whereas polar, hydrogen-bonding solvents can competitively interact with the solute, disrupting these aggregates. wiley-vch.dearchive.org The free energies associated with these self-association interactions can be predicted using advanced molecular descriptors. mdpi.com

Computational Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic characteristics of this compound.

Simulated NMR Chemical Shifts and Coupling Constants

Theoretical calculations are widely used to predict the Nuclear Magnetic Resonance (NMR) spectra of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is a standard approach for calculating ¹H and ¹³C chemical shifts. mdpi.com These calculations provide valuable data that, when compared with experimental spectra, can confirm the molecule's structure. mdpi.com

For related compounds, DFT calculations have been shown to accurately predict chemical shifts. mdpi.com The CHARGE program, for example, can model proton chemical shifts by considering through-bond and through-space effects, including magnetic anisotropy and steric effects. liverpool.ac.uk Solvent effects are a critical factor in NMR and can be accounted for computationally, for instance, by adjusting calculated shifts for a specific solvent like CDCl₃ to match observed differences in another solvent like DMSO. liverpool.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in a 2-Isopropyl-5-methyl-4-nitrophenol (B2404095) System Note: This table is based on data for a structurally similar compound and serves as an illustrative example.

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | ~7.0-8.0 | Singlet/Doublet |

| Isopropyl CH | ~2.9-3.5 | Multiplet |

Calculated Vibrational Frequencies and Mode Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, can be effectively modeled using computational chemistry. DFT methods, particularly with the B3LYP functional, and Hartree-Fock (HF) methods are commonly used to calculate the vibrational frequencies and normal modes of molecules. researchgate.netkarazin.uaresearchgate.net

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement with experimental data, these theoretical frequencies are typically multiplied by a scaling factor. karazin.ua The analysis allows for the assignment of specific vibrational modes to the observed peaks in an experimental spectrum. ijsrst.comacs.org For example, calculations can distinguish between C-H stretching, C=C aromatic ring stretching, N-O stretching of the nitro group, and O-H bending and stretching modes. researchgate.netijsrst.com

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound Functional Groups Note: Frequencies are representative and based on calculations for similar phenolic compounds.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | ~3300 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Isopropyl) | Stretching | ~2850-3000 |

| C=C (Aromatic) | Stretching | ~1600 |

| NO₂ | Asymmetric Stretching | ~1520 |

Prediction of Electronic Excitation Energies and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the premier method for predicting the electronic absorption (UV-Vis) spectra of molecules. researchgate.netkarazin.uamdpi.com This technique calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ijsrst.comdoaj.org

By simulating the UV-Vis spectrum, researchers can understand the electronic transitions responsible for the observed colors of compounds. mdpi.com For nitrophenols, TD-DFT calculations can predict the maximum absorption wavelength (λmax) associated with transitions such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). karazin.uaresearchgate.net The choice of functional (e.g., CAM-B3LYP, PBE0, M06-2X) and the inclusion of a solvent model are crucial for obtaining results that align well with experimental measurements. mdpi.com

Table 3: Representative TD-DFT Predicted Electronic Transitions for a Nitrophenolic Compound Note: This table is illustrative of typical TD-DFT output for similar aromatic nitro compounds.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|

| ~350-400 | > 0.1 | HOMO → LUMO |

| ~280-320 | > 0.2 | HOMO-1 → LUMO |

Advanced Computational Methods for Chemical Parameters

A variety of advanced computational methods are employed to determine the key chemical parameters of this compound. Density Functional Theory (DFT) stands out as a versatile and widely used approach for geometry optimization and the calculation of electronic properties. torvergata.it

High-level ab initio methods, such as the G3(MP2)//B3LYP composite method, can be used to obtain highly accurate gas-phase enthalpies of formation. acs.org For solution-phase properties, DFT calculations that combine specific functionals (like CAM-B3LYP) with robust basis sets (such as 6-311G+dp) and a continuum solvation model (like SMD) have been shown to accurately predict acid dissociation constants (pKa) for nitrophenols without the need for empirical corrections. mdpi.comtorvergata.it Such models are also used to compute other critical parameters, including electron density distribution, molecular electrostatic potential maps, and frontier molecular orbital energies (HOMO/LUMO), which are fundamental to understanding the compound's reactivity. ijsrst.comresearchgate.net

Table 4: Summary of Advanced Computational Methods and Their Applications

| Computational Method | Basis Set/Model | Application |

|---|---|---|

| DFT (e.g., CAM-B3LYP) | 6-311G+dp with SMD Solvation | Geometry optimization, pKa prediction, electronic properties. mdpi.comtorvergata.it |

| TD-DFT | 6-31+G(d,p) with PCM | Prediction of UV-Vis spectra and electronic excitation energies. mdpi.com |

| DFT (GIAO) | - | Simulation of NMR chemical shifts. mdpi.com |

| Ab Initio (G3(MP2)//B3LYP) | - | High-accuracy calculation of formation enthalpies. acs.org |

Accurate pKa Determination Using Hybrid Solvation Models

The acid dissociation constant (pKa) is a critical parameter for phenolic compounds, governing their degree of ionization in solution. Computational methods, particularly those employing Density Functional Theory (DFT), have become indispensable for predicting pKa values. A "direct approach," which calculates the Gibbs free energy change of the deprotonation reaction in solution, is commonly used. However, achieving high accuracy requires sophisticated models that account for the intricate solute-solvent interactions.

Hybrid solvation models, which combine a continuum solvation model with the inclusion of a few explicit solvent molecules, have proven to be highly effective. torvergata.it This approach captures both the bulk solvent effects through the continuum model and the specific short-range interactions, such as hydrogen bonding, through the explicit solvent molecules. torvergata.it

Research on a range of phenolic compounds has demonstrated that DFT calculations incorporating two explicit water molecules in the first solvation shell, combined with the CAM-B3LYP functional and the 6-311G+dp basis set, yield highly accurate pKa values. torvergata.it The Solvation Model based on Density (SMD) is a particularly effective continuum model for this purpose. torvergata.itmdpi.com This methodology (2H₂O/CAM-B3LYP/6-311G+dp/SMD) has been shown to produce a mean absolute error of just 0.37 pKa units across a diverse set of phenols, including those with strong electron-withdrawing groups like the nitro group (-NO₂). torvergata.itmdpi.com

The presence of the electron-withdrawing nitro group in this compound is expected to significantly lower its pKa compared to unsubstituted phenol (B47542). Computational models show that for compounds like 4-nitrophenol (B140041), the explicit water molecules form a strong hydrogen bond with the phenolic hydroxyl group. mdpi.com This interaction stabilizes the phenolate (B1203915) anion upon deprotonation, leading to a lower calculated pKa, which is consistent with experimental observations. While direct data for this compound is not specified in the cited literature, the validated success of this hybrid model on structurally similar compounds, such as 2-isopropyl-5-methyl-4-nitrophenol (4-nitrothymol), underscores its applicability and predictive power. mdpi.com

Table 1: Comparison of Computational Models for pKa Determination of Phenolic Compounds This table illustrates the performance of different computational methods, highlighting the accuracy gained by including explicit water molecules.

| Computational Method | Mean Absolute Error (pKa units) | Key Features |

|---|---|---|

| No Explicit Water Molecules | > 1.0 | Relies solely on continuum models (e.g., IEFPCM, SMD), less accurate for systems with strong H-bonding. |

| 1H₂O/CAM-B3LYP/SMD | 0.72 | Improves accuracy by modeling the primary H-bond, but still shows considerable errors for phenols with strong electron-withdrawing groups. mdpi.com |

| 2H₂O/CAM-B3LYP/SMD | 0.37 | Provides highly accurate results by capturing the H-bonded cage around the reaction center, suitable for a wide range of substituted phenols. torvergata.it |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific property or activity. nih.gov While often used to predict biological activity, QSAR can also provide profound mechanistic insights into non-biological endpoints, such as physicochemical properties or reaction kinetics, by identifying the key structural, electronic, or topological features that govern them. nih.govfrontiersin.org

For this compound, a QSAR model could be developed to understand how its distinct structural components—the phenol ring, the isopropyl group, and the nitro group—contribute to a specific property, such as its chromatographic retention time or its reaction rate in a particular chemical transformation. The development of a mechanistic QSAR model involves calculating a series of molecular descriptors. researchgate.net These descriptors quantify various aspects of the molecule's structure:

Electronic Descriptors: These include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. They describe the molecule's electronic nature and susceptibility to electrophilic or nucleophilic attack. frontiersin.org

Steric Descriptors: Parameters such as molecular volume, surface area, and specific geometric features describe the size and shape of the molecule, which are crucial for understanding intermolecular interactions. frontiersin.org

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing atomic connectivity and branching.

By building a statistical model, such as one using Multiple Linear Regression (MLR), a relationship is established between these descriptors and the property of interest. researchgate.net For instance, a QSAR model for the pKa of a series of nitrophenols could reveal that the partial charge on the phenolic oxygen and the energy of the LUMO are the most significant contributors. The coefficients in the QSAR equation would quantify the magnitude and direction of each descriptor's influence, providing a clear mechanistic interpretation of how substituents modulate the acidity. nih.gov

Table 2: Representative Molecular Descriptors for Mechanistic QSAR Analysis This table provides examples of descriptors that could be calculated for this compound to build a QSAR model for a non-toxicity related endpoint.

| Descriptor Class | Example Descriptor | Potential Mechanistic Insight |

|---|---|---|

| Electronic | ELUMO (Energy of LUMO) | Relates to the molecule's ability to accept electrons, influencing its reactivity in reduction reactions. |

| Electronic | Dipole Moment | Indicates overall molecular polarity, affecting solubility and interactions in polar media. |

| Steric | Molecular Surface Area (MSA) | Influences intermolecular dispersion forces and how the molecule interacts with surfaces, such as a stationary phase in chromatography. frontiersin.org |

| Topological | Wiener Index | A measure of molecular branching, which can be correlated with physical properties like boiling point. |

Charge Analysis and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational technique that translates the complex, delocalized molecular wave function into a more intuitive, localized Lewis structure representation, consisting of one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.deuni-rostock.de This method provides a detailed picture of the electron distribution within a molecule, offering insights into atomic charges, bond polarity, and intramolecular stabilizing interactions. uni-rostock.de

For this compound, NBO analysis would begin by calculating the natural atomic charges on each atom. This "natural population analysis" (NPA) provides a more chemically realistic charge distribution than other methods, as it is less dependent on the basis set used in the calculation. uni-rostock.de The analysis would reveal a significant negative charge on the phenolic oxygen and the oxygens of the nitro group, while the nitrogen atom and the carbon atom attached to it would carry a positive charge, reflecting the strong electron-withdrawing nature of the -NO₂ group.

Beyond simple charge distribution, NBO analysis quantifies delocalization effects through a second-order perturbation theory analysis of the NBO Fock matrix. smf.mx This analysis identifies "donor-acceptor" interactions between filled (donor) Lewis-type NBOs (bonds or lone pairs) and empty (acceptor) non-Lewis NBOs (antibonds or Rydberg orbitals). uni-rostock.de In this compound, significant interactions would be expected, such as:

Donation from the oxygen lone pairs of the hydroxyl group into the antibonding π* orbitals of the aromatic ring.

Strong delocalization from the π-system of the benzene (B151609) ring into the empty antibonding π* orbital of the C-N bond and the N-O bonds of the nitro group.

Table 3: Illustrative NBO Analysis Output for Key Atoms in this compound This hypothetical data represents the type of information obtained from an NBO analysis, showing charge distribution and key intramolecular interactions.

| Atom/Interaction | NBO Parameter | Calculated Value (Illustrative) | Interpretation |

|---|---|---|---|

| Phenolic Oxygen (O) | Natural Charge | -0.75 e | High negative charge indicates strong polarization of the O-H bond. |

| Nitro Nitrogen (N) | Natural Charge | +0.50 e | Significant positive charge due to bonding with two highly electronegative oxygen atoms. |

| Nitro Oxygens (O) | Natural Charge | -0.45 e | Accumulation of electron density due to the electron-withdrawing effect. |

| LP(O) -> π(C-C)ring | Stabilization Energy E(2) | ~20 kcal/mol | Strong donation from oxygen lone pair to the ring, indicating significant resonance stabilization. |

| π(C-C)ring -> π(C-N) | Stabilization Energy E(2) | ~15 kcal/mol | Electron density delocalization from the ring into the nitro group, activating the ring for certain reactions. |

Environmental Chemistry and Degradation Pathways of Nitrophenols

Abiotic Degradation Mechanisms of 2-Isopropyl-5-nitrophenol

Abiotic degradation involves non-biological processes such as photolysis, hydrolysis, and oxidation by reactive chemical species present in the environment. These mechanisms are crucial in the initial transformation of nitrophenols in soil and aquatic systems.

Photolytic degradation, or photolysis, is a significant abiotic pathway for nitrophenols in sunlit aquatic environments. The process is initiated by the absorption of ultraviolet (UV) radiation, which excites the molecule and can lead to its decomposition. up.ac.za While specific studies on this compound are limited, research on related isomers like 2-nitrophenol (B165410) and 4-nitrophenol (B140041) provides insight into the likely mechanisms. The measured half-lives for the photochemical decomposition of 4-nitrophenol in water, for instance, have been found to range from 2.8 to 13.7 days. who.int

Key photolytic degradation pathways for nitrophenols include:

Nitro-Nitrite Rearrangement : A primary pathway involves the transformation of the excited nitrophenol molecule. This rearrangement can lead to the cleavage of the O-NO bond, forming a phenoxy radical and nitric oxide (NO). frontiersin.org

Denitration : Another common pathway is the direct removal of the nitro group from the aromatic ring, which releases nitrous acid (HONO) into the aqueous phase. frontiersin.org

Hydroxylation : The attack by photochemically generated hydroxyl radicals (•OH) can lead to the addition of further hydroxyl groups to the aromatic ring, forming hydroxylated intermediates.

The rate and products of photolysis can be influenced by environmental factors such as pH, the presence of natural photosensitizers (like humic acids), and water clarity. For some multi-substituted phenols, the nature of the substituent groups plays a more significant role in determining the degradation rate than their position on the ring. researchgate.net For example, studies on chloronitrophenols have shown that the ring-deactivating nature of the nitro group can slow the rate of hydroxyl radical attack compared to compounds with activating groups like methyl. researchgate.net

| Compound | First-Order Kinetic Rate Constant (k, min⁻¹) |

|---|---|

| 4-chloro,3-methyl phenol (B47542) | 0.065 |

| 2-chloro,4-methylphenol | 0.046 |

| 4-chloro,2-nitrophenol | 0.035 |

| 4-chloro,2-methyl phenol | 0.030 |

| 4-chloro,3-nitrophenol (B1666305) | 0.022 |

| 2-chloro,4-nitrophenol | 0.022 |

| 4-methyl,2-nitrophenol | 0.012 |

Source: Adapted from research on photocatalytic degradation kinetics. researchgate.net

Hydrolysis is the cleavage of chemical bonds by the addition of water. For many nitrophenols, the bond between the aromatic ring and the hydroxyl or nitro groups is generally stable against hydrolysis under typical environmental pH conditions (pH 5-9). However, this compound can also be formed in the environment as a degradation product of certain organophosphate pesticides, such as diazinon. researchgate.net The initial and most critical step in the degradation of these parent pesticides is often hydrolysis, which releases the nitrophenolic moiety. researchgate.netoup.com

The hydrolytic stability of nitrophenols themselves is generally high. Studies on related organic nitrates have shown that hydrolysis rates are often slow but can be significantly catalyzed by acidic conditions. researchgate.net For instance, tertiary organic nitrates were found to hydrolyze on a timescale of minutes to hours, whereas primary and secondary ones had lifetimes of days to months. researchgate.net Given its structure, this compound is expected to be relatively resistant to hydrolysis in the absence of catalysts. Transformation products from hydrolysis, if it occurs, would likely involve modifications to the isopropyl or nitro groups, but this is not considered a primary degradation pathway.

Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), are highly reactive, non-selective oxidants that play a key role in the degradation of organic pollutants. researchgate.net In environmental matrices, ROS are generated through processes like the Fenton reaction (involving iron ions and hydrogen peroxide) or photochemical reactions. researchgate.netresearchgate.net

The oxidation of nitrophenols by •OH radicals is a rapid and effective degradation mechanism. The process typically involves several pathways: researchgate.net